

Spectroscopic Analysis of Methyl-6-Gingerol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Methyl-6-Gingerol

Cat. No.: B15561339

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Introduction

Methyl-6-gingerol, with the IUPAC name (5S)-1-(3,4-dimethoxyphenyl)-5-hydroxydecan-3-one, is a derivative of the more commonly known 6-gingerol, a primary pungent and bioactive compound found in the rhizomes of ginger (*Zingiber officinale*)[1][2]. As a member of the gingerol family, it holds significant interest for researchers in natural product chemistry, pharmacology, and drug development due to the diverse biological activities associated with these compounds, including anti-inflammatory and antioxidant properties[3][4]. Accurate structural elucidation and characterization are paramount for quality control and for understanding its pharmacological mechanism.

This technical guide provides an in-depth overview of the spectroscopic analysis of **Methyl-6-Gingerol**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and structured data presentation to facilitate its identification and analysis.

Chemical Structure and Properties

Methyl-6-Gingerol is structurally distinct from 6-gingerol by the methylation of the phenolic hydroxyl group, resulting in a 3,4-dimethoxyphenyl moiety. This modification alters its polarity and may influence its biological activity.

- Molecular Formula: C₁₈H₂₈O₄[1]

- Molecular Weight: 308.42 g/mol [1]
- Monoisotopic Mass: 308.1988 Da[1]
- Physical Description: Oil[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocols

Sample Preparation:

- Weigh approximately 5-10 mg of purified **Methyl-6-Gingerol**.
- Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).
- Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer (e.g., Bruker AM-400) is recommended for good signal dispersion[3].
- Experiments:
 - ¹H NMR: Standard proton experiment to identify the number and type of hydrogen atoms.
 - ¹³C NMR: Standard carbon experiment (e.g., with proton decoupling) to identify the number and type of carbon atoms.
 - 2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (³J_{HH}), revealing adjacent protons.

- 2D HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.

Data Presentation and Interpretation

The following tables summarize the expected NMR data for **Methyl-6-Gingerol** based on the known spectra of related gingerols[3][6].

Table 1: ^1H NMR Spectroscopic Data for **Methyl-6-Gingerol** (400 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
H-1'	~ 6.80	d	~ 8.2	1H	Aromatic CH
H-2'	~ 6.75	d	~ 1.9	1H	Aromatic CH
H-6'	~ 6.74	dd	~ 8.2, 1.9	1H	Aromatic CH
3'-OCH ₃	~ 3.87	s	-	3H	Methoxy
4'-OCH ₃	~ 3.86	s	-	3H	Methoxy
H-1	~ 2.85	t	~ 7.5	2H	-CH ₂ -Ar
H-2	~ 2.78	t	~ 7.5	2H	-CH ₂ -C=O
H-4	~ 2.70	d	~ 6.0	2H	-C=O-CH ₂ - CH(OH)-
H-5	~ 4.05	m	-	1H	-CH(OH)-
H-6	~ 1.45	m	-	2H	-CH(OH)- CH ₂ -
H-7	~ 1.28	m	-	2H	-CH ₂ -
H-8	~ 1.28	m	-	2H	-CH ₂ -
H-9	~ 1.28	m	-	2H	-CH ₂ -
H-10	~ 0.88	t	~ 6.8	3H	-CH ₃
5-OH	~ 2.90	br s	-	1H	Hydroxyl

Table 2: ¹³C NMR Spectroscopic Data for **Methyl-6-Gingerol** (100 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)	Assignment
C-1'	~ 133.0	Aromatic C
C-2'	~ 111.5	Aromatic CH
C-3'	~ 149.0	Aromatic C-O
C-4'	~ 147.8	Aromatic C-O
C-5'	~ 112.0	Aromatic CH
C-6'	~ 120.5	Aromatic CH
3'-OCH ₃	~ 55.9	Methoxy
4'-OCH ₃	~ 55.8	Methoxy
C-1	~ 29.5	-CH ₂ -Ar
C-2	~ 45.5	-CH ₂ -C=O
C-3	~ 211.0	Ketone C=O
C-4	~ 49.5	-C=O-CH ₂ -
C-5	~ 68.0	-CH(OH)-
C-6	~ 36.5	-CH(OH)-CH ₂ -
C-7	~ 25.0	-CH ₂ -
C-8	~ 31.8	-CH ₂ -
C-9	~ 22.6	-CH ₂ -
C-10	~ 14.0	-CH ₃

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

Experimental Protocols

Sample Preparation:

- Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of ~1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

Instrumentation and Data Acquisition (LC-ESI-MS/MS):

- LC System: A standard HPLC or UPLC system.
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is common.
 - Flow Rate: 0.2-0.4 mL/min.
- MS System: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an Electrospray Ionization (ESI) source.
 - Ionization Mode: Positive ion mode is typically used for gingerols to generate $[M+H]^+$ and $[M+Na]^+$ adducts.
 - MS1 Scan: Scan a mass range (e.g., m/z 100-500) to find the parent ion.
 - MS2 (Tandem MS): Select the parent ion (e.g., m/z 309.2 for $[M+H]^+$) and subject it to Collision-Induced Dissociation (CID) with a range of collision energies (e.g., 15-35 eV) to generate fragment ions[7].

Data Presentation and Interpretation

Molecular Ion:

- $[M+H]^+$: Expected at m/z 309.20
- $[M+Na]^+$: Expected at m/z 331.18

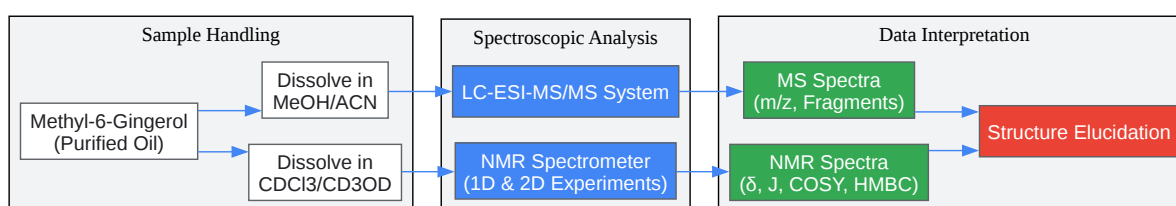
Fragmentation Analysis: The structure of **Methyl-6-Gingerol** suggests several predictable fragmentation pathways that are key to its identification.

Table 3: Key MS/MS Fragmentation Data for **Methyl-6-Gingerol** ($[M+H]^+$ at m/z 309.2)

Fragment m/z	Proposed Structure / Neutral Loss
291.2	$[M+H - H_2O]^+$ (Loss of water from the hydroxyl group)
151.1	$[C_9H_{11}O_2]^+$ (Cleavage yielding the 3,4-dimethoxybenzyl cation)
137.1	$[C_8H_9O_2]^+$ (Cleavage yielding the 3,4-dimethoxyphenyl cation)

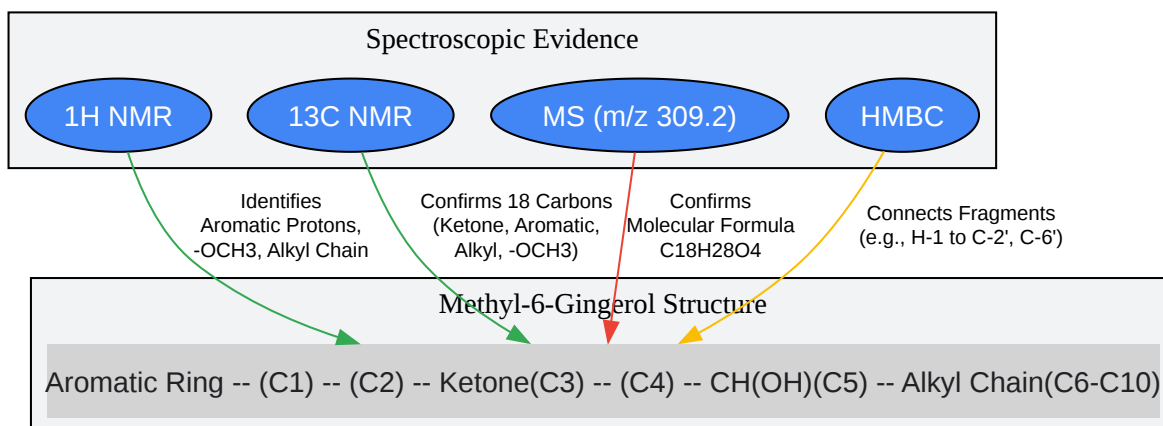
Visualization of Analytical Workflows and Structures

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and logical connections in the spectroscopic analysis.



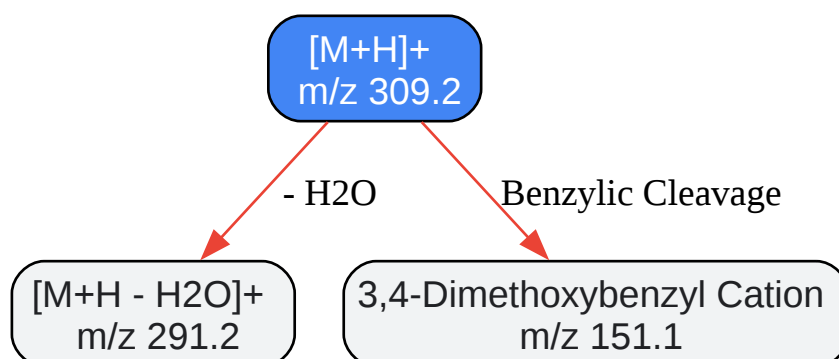
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Caption: General experimental workflow for the spectroscopic analysis of **Methyl-6-Gingerol**.



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Caption: Logical relationships in the structure elucidation of **Methyl-6-Gingerol**.



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